LY3509754

IL-17A inhibition Protein-protein interaction Surface plasmon resonance

LY3509754 is the only oral, small-molecule IL-17A inhibitor with published human PK parameters (t1/2=11.4–19.1h) and PD biomarker data, making it an essential reference for translational PK/PD modeling and hepatotoxicity studies. This compound provides a direct orthosteric inhibition benchmark (KD=2.14 nM, IC50=8.25 nM) that cannot be substituted by RORγt inverse agonists or other allosteric modulators. Ensure your research uses this specific, well-characterized reference standard.

Molecular Formula C24H27F5N8O4
Molecular Weight 586.5 g/mol
Cat. No. B8201569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY3509754
Molecular FormulaC24H27F5N8O4
Molecular Weight586.5 g/mol
Structural Identifiers
SMILESCC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)C(COC)N5CC(NC5=O)C(F)(F)F
InChIInChI=1S/C24H27F5N8O4/c1-12-19(35-41-34-12)21(38)33-20(13-3-5-23(25,26)6-4-13)15-9-37-18(31-15)7-14(8-30-37)16(11-40-2)36-10-17(24(27,28)29)32-22(36)39/h7-9,13,16-17,20H,3-6,10-11H2,1-2H3,(H,32,39)(H,33,38)/t16-,17+,20+/m1/s1
InChIKeyMVWVCLAORBNXSD-UWVAXJGDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY3509754 Procurement: Small Molecule IL-17A Inhibitor Specifications and Clinical Benchmark Data


LY3509754 (CAS 2452464-73-0) is a synthetic organic small molecule that functions as an orally bioavailable inhibitor of the proinflammatory cytokine interleukin-17A (IL-17A) [1]. Developed by Eli Lilly as an imidazo[1,2-b]pyridazine-based compound, it was the first low molecular weight IL-17A inhibitor to advance into human clinical trials, with the intent of providing an orally administered alternative to injectable anti-IL-17A monoclonal antibodies for the treatment of psoriasis and other IL-17A-mediated inflammatory diseases [2]. The compound exhibits potent target engagement with a binding affinity (KD) of 2.14 nM and inhibits IL-17A/IL-17RA interaction with an IC50 of 8.25 nM . Notably, LY3509754 progressed through Phase I clinical evaluation (NCT04586920) but was discontinued due to drug-induced liver injury (DILI) observed in multiple participants [2].

LY3509754 vs. Generic IL-17A Inhibitors: Why Chemical Identity Determines Experimental Outcomes


LY3509754 cannot be generically substituted with other IL-17A pathway modulators due to fundamentally distinct mechanisms of action and divergent safety profiles that directly impact experimental design and data interpretation. Unlike RORγt inverse agonists (e.g., JNJ-61803534, BI 730357) that indirectly suppress IL-17 production via transcriptional regulation of Th17 cell differentiation, LY3509754 acts as a direct orthosteric protein-protein interaction inhibitor of the mature IL-17A cytokine [1]. Furthermore, among direct small molecule IL-17A inhibitors, LY3509754 exhibits a unique binding stoichiometry and allosteric modulation profile distinct from compounds such as JNJ627 (KD = 92 nM vs. 2.14 nM) [2]. Critically, the compound's documented hepatotoxicity profile—characterized by delayed-onset DILI with lymphocyte-rich lobular inflammation—represents a class-specific liability that may be intrinsic to the imidazo[1,2-b]pyridazine scaffold containing a furazan moiety, necessitating compound-specific controls rather than class-based extrapolation [3][4].

LY3509754 Quantitative Differentiation: Evidence-Based Comparison Against IL-17A Inhibitor Class


Direct IL-17A Binding Affinity: LY3509754 vs. JNJ627 Orthosteric Small Molecule Comparator

LY3509754 demonstrates approximately 43-fold higher binding affinity for IL-17A compared to the structurally distinct allosteric small molecule inhibitor JNJ627 [1]. This difference in KD values indicates that LY3509754 achieves substantially greater target occupancy at equivalent concentrations, which translates to lower IC50 values in functional assays . The binding mode of LY3509754 is orthosteric, directly competing with IL-17RA receptor interaction, whereas JNJ627 binds to an allosteric site on the IL-17A homodimer [1].

IL-17A inhibition Protein-protein interaction Surface plasmon resonance Binding kinetics

Functional IL-17A/IL-17RA Inhibition Potency: LY3509754 vs. JNJ627 in Biochemical Assays

LY3509754 inhibits IL-17A binding to IL-17RA with an IC50 of 8.25 nM (plasma protein binding-adjusted geomean IC50 = 3.67 nM) , compared to JNJ627 which exhibits an IC50 of 16 nM in TR-FRET assays measuring IL-17A/IL-17RA interaction [1]. In AlphaLISA format, LY3509754 demonstrates an IC50 of <9.45 nM [2], while comparable data for JNJ627 in AlphaLISA format is not available. The approximately 2-fold greater functional potency of LY3509754 relative to JNJ627 (8.25 nM vs. 16 nM) in receptor binding inhibition assays is consistent with its higher binding affinity [1].

IL-17A functional antagonism TR-FRET assay AlphaLISA assay Receptor binding inhibition

Human Oral Pharmacokinetics: LY3509754 Terminal Half-Life and Once-Daily Dosing Feasibility

LY3509754 demonstrates human pharmacokinetic parameters that support once-daily oral administration, with a time to maximum concentration (Tmax) of 1.5–3.5 hours and a terminal half-life of 11.4–19.1 hours across single ascending dose (SAD) cohorts ranging from 10–2,000 mg [1]. Exposure increased in a dose-dependent manner. In contrast, injectable anti-IL-17A monoclonal antibodies such as secukinumab and ixekizumab require subcutaneous administration with dosing intervals of every 2–4 weeks and exhibit terminal half-lives of approximately 22–31 days (secukinumab: ~27 days; ixekizumab: ~13 days) [2]. While no other oral small molecule IL-17A inhibitor has published Phase I PK data in peer-reviewed literature as of 2025, LY3509754's half-life of 11.4–19.1 hours establishes the feasibility of once-daily oral dosing for this target class [1].

Oral bioavailability Pharmacokinetics Half-life Tmax Once-daily dosing

Human Target Engagement: Plasma IL-17A Elevation as Pharmacodynamic Biomarker

LY3509754 administration resulted in robust target engagement in humans, as demonstrated by elevated plasma IL-17A levels within 12 hours of dosing [1]. This pharmacodynamic biomarker reflects the compound binding to circulating IL-17A and preventing its receptor-mediated clearance, thereby increasing detectable cytokine levels. The magnitude and kinetics of plasma IL-17A elevation serve as a direct, quantitative measure of peripheral target occupancy. In the Phase I study, this effect was observed across multiple dose levels and was dose-dependent, confirming that orally administered LY3509754 achieves systemic exposure sufficient to engage the IL-17A target [1]. Comparable target engagement data for other oral small molecule IL-17A inhibitors (e.g., JNJ627, DC-853) in peer-reviewed human studies are not yet available, making LY3509754 the most extensively characterized oral IL-17A small molecule inhibitor with respect to human pharmacodynamics [2].

Target engagement Pharmacodynamics IL-17A biomarker Peripheral target occupancy

Safety Profile Benchmark: Documented DILI Incidence and Hepatotoxicity Characterization

LY3509754 administration in the Phase I multiple ascending dose (MAD) study resulted in drug-induced liver injury (DILI) in 4 of 40 participants (10% incidence) receiving daily doses of 400 mg (n=1) or 1,000 mg (n=3) for 14 days, with onset occurring ≥12 days after the last dose [1]. Liver biopsies from three affected participants revealed lymphocyte-rich, moderate-to-severe lobular inflammation, suggesting an immune-mediated mechanism rather than direct hepatocellular toxicity [1]. One case of acute hepatitis was classified as a serious adverse event requiring temporary hospitalization. This safety signal led to termination of the Phase I program and subsequent discontinuation of clinical development [2][3]. In contrast, anti-IL-17A monoclonal antibodies (secukinumab, ixekizumab, brodalumab) have not been associated with similar DILI signals in their respective clinical programs or post-marketing surveillance, with hepatotoxicity reported only as rare idiosyncratic events rather than class effects [4].

Drug-induced liver injury Hepatotoxicity Safety pharmacology Adverse events Immune-mediated toxicity

Synthetic Complexity and Scalability: Multi-Stereocenter Architecture with Validated cGMP Manufacturing

LY3509754 features three stereocenters that pose significant synthetic challenges, requiring stereoselective hydrogenation and biocatalysis to establish the correct absolute configuration [1]. Despite this complexity, a scalable cGMP manufacturing process was developed and executed, delivering 66 kg of final drug substance (hemiedisylate salt) to support clinical and product development studies [2]. The optimized process for the α-bromoketone intermediate achieved a 46.5% overall yield, representing a substantial improvement from the 19.1% yield of the initial preclinical supplies process [3]. This manufacturing achievement contrasts with many early-stage IL-17A small molecule inhibitors that lack validated cGMP-scale synthetic routes. For example, structurally related imidazo[1,2-b]pyridazine analogs described in WO2020146194 and other patent literature remain at milligram to gram laboratory scale without demonstrated scalable cGMP routes [4].

Synthetic chemistry cGMP manufacturing Stereoselective synthesis Process development Scale-up

LY3509754 Procurement Applications: Validated Use Cases for IL-17A Small Molecule Studies


Pharmacokinetic/Pharmacodynamic Modeling of Oral IL-17A Inhibition

LY3509754 is the only oral small molecule IL-17A inhibitor with published human PK parameters (t1/2 = 11.4–19.1 hours; Tmax = 1.5–3.5 hours) and corresponding PD biomarker data (plasma IL-17A elevation within 12 hours of dosing), making it an essential reference compound for translational PK/PD modeling [1]. Researchers developing novel oral IL-17A inhibitors can use LY3509754 as a benchmark for establishing target exposure-response relationships, dose selection for preclinical efficacy studies, and predicting human oral bioavailability requirements for this challenging target class.

Hepatotoxicity Mechanism Studies and Safety Pharmacology Reference

With documented 10% DILI incidence in Phase I MAD cohorts and histologically confirmed lymphocyte-rich lobular inflammation, LY3509754 serves as a validated positive control for investigating immune-mediated drug-induced liver injury mechanisms [1][2]. Applications include in vitro hepatotoxicity screening assay validation, transcriptomic profiling of DILI-associated gene signatures, and comparative toxicology studies to evaluate whether hepatotoxicity is scaffold-dependent (furazan-containing imidazo[1,2-b]pyridazine) or target-dependent (IL-17A inhibition) [3].

IL-17A Protein-Protein Interaction Inhibitor Benchmarking

LY3509754 exhibits high-affinity IL-17A binding (KD = 2.14 nM) and functional inhibition of IL-17A/IL-17RA interaction (IC50 = 8.25 nM), providing a potency benchmark for direct orthosteric IL-17A antagonists [1]. Researchers evaluating novel IL-17A small molecule inhibitors can use LY3509754 as a positive control in AlphaLISA, TR-FRET, and cell-based HT-29 functional assays (IC50 = 9.3 nM) to calibrate assay sensitivity and compare relative potency of development candidates [2].

Chemical Process Development and cGMP Manufacturing Reference Standard

The published cGMP manufacturing campaign for LY3509754, which delivered 66 kg of drug substance with validated impurity control and polymorph specification (hemiedisylate salt), provides a rare, fully documented case study for pharmaceutical process chemists [1][2]. Applications include benchmarking synthetic route efficiency (46.5% yield for key intermediate), studying stereoselective hydrogenation and biocatalysis strategies for multi-stereocenter APIs, and developing impurity control strategies for imidazo[1,2-b]pyridazine scaffolds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY3509754

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.